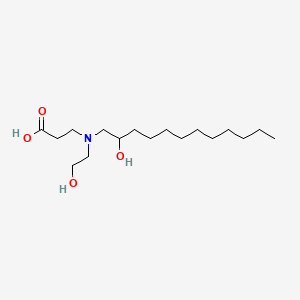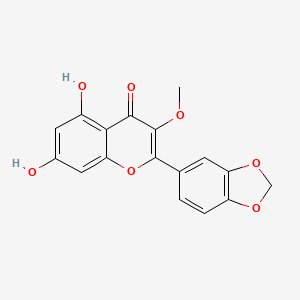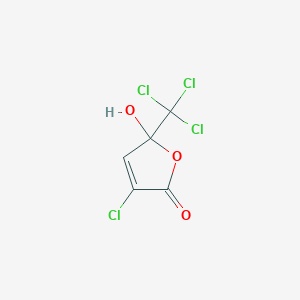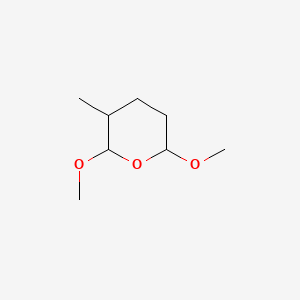
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydropyran, featuring two methoxy groups at the 2 and 6 positions and a methyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran may involve large-scale synthesis using similar electrocyclization methods. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-2-methyl-2H-pyran
- Tetrahydro-2-hydroxy-2H-pyran
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carbohydrazide
Uniqueness
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups and a methyl group enhances its stability and reactivity compared to other tetrahydropyran derivatives.
Eigenschaften
CAS-Nummer |
93904-50-8 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2,6-dimethoxy-3-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
BDZBKFMSKWKPJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(OC1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
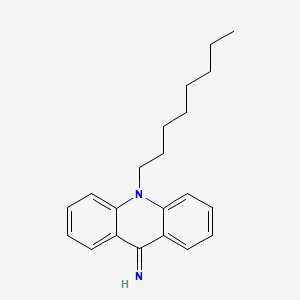
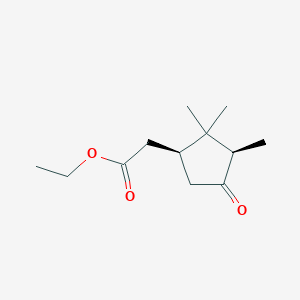
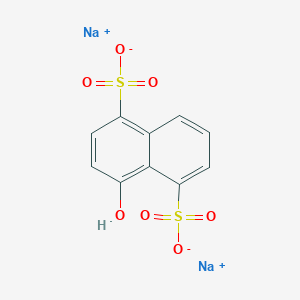
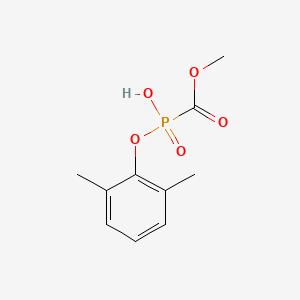
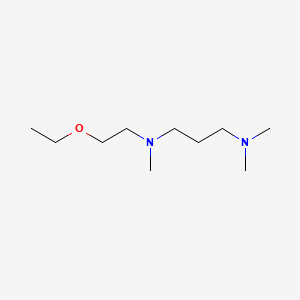
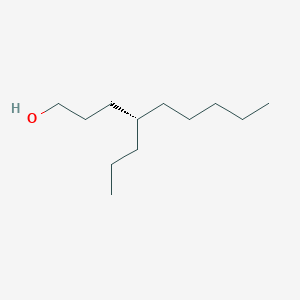
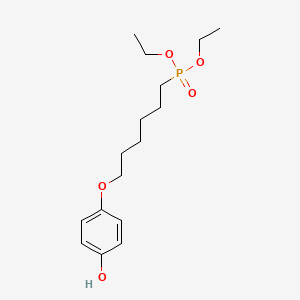
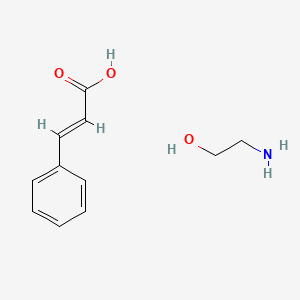
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
